Chlorozinc(1+) (3,4-dimethoxyphenyl)methanide

Physical Chemistry Process Development Solution Handling

Standard benzylzinc reagents from Grignard transmetallation suffer from homocoupling and require protecting-group strategies for base-sensitive substrates. This 3,4-dimethoxybenzylzinc chloride, supplied as a 0.5 M solution in THF, is prepared via direct oxidative addition of highly reactive zinc, delivering superior functional group tolerance. • Tolerates esters, nitriles, and ketones without protecting groups, enabling direct coupling pathways. • Consistent batch-to-batch performance with precisely known density (0.968 g/mL) for automated liquid-handler dispensing. • Pre-formed solution format eliminates variability from in situ reagent preparation.

Molecular Formula C9H11ClO2Zn
Molecular Weight 252.0 g/mol
CAS No. 307531-79-9
Cat. No. B1604645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorozinc(1+) (3,4-dimethoxyphenyl)methanide
CAS307531-79-9
Molecular FormulaC9H11ClO2Zn
Molecular Weight252.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[CH2-])OC.Cl[Zn+]
InChIInChI=1S/C9H11O2.ClH.Zn/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
InChIKeyNSGGLZPCWTUMDD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3,4-Dimethoxybenzylzinc Chloride


Chlorozinc(1+) (3,4-dimethoxyphenyl)methanide, commonly referred to as 3,4-dimethoxybenzylzinc chloride, is a functionalized benzylic organozinc halide reagent supplied as a 0.5 M solution in tetrahydrofuran . It is primarily utilized in palladium- and nickel-catalyzed cross-coupling reactions to install the 3,4-dimethoxybenzyl (DMB) moiety into complex organic molecules [1]. As a commercial product of Rieke Metals, Inc., it is synthesized via the direct oxidative addition of highly reactive Rieke zinc to the corresponding benzyl chloride, which enables the tolerance of sensitive functional groups that are incompatible with organolithium or organomagnesium reagents [2].

Generic Substitution Risk for 3,4-Dimethoxybenzylzinc Chloride


Substitution with a generic benzylzinc halide or a regioisomeric dimethoxybenzylzinc chloride introduces significant risk in multi-step synthetic sequences. The electronic nature of the 3,4-dimethoxy substitution pattern directly modulates the nucleophilicity and stability of the benzylic carbanion, affecting cross-coupling rates and yields [1]. Furthermore, the highly reactive Rieke zinc metal used for its preparation provides a distinct advantage in functional group tolerance compared to reagents derived from Grignard transmetallation, avoiding the problematic homocoupling often observed with standard benzylic magnesium reagents at ambient temperature [2]. The quantitative evidence below underscores the measurable differences that necessitate precise compound selection.

Differentiation Evidence for 3,4-Dimethoxybenzylzinc Chloride


Density Comparison with the 2,5-Isomer

The density of 3,4-dimethoxybenzylzinc chloride (0.968 g/mL at 25 °C) is measurably different from its nearest commercial regioisomer, 2,5-dimethoxybenzylzinc chloride (0.966 g/mL at 25 °C) . This difference is critical for accurate molar stoichiometry when reagents are dispensed by mass rather than volume in automated synthesis platforms.

Physical Chemistry Process Development Solution Handling

Functional Group Tolerance: Rieke Zinc vs. Grignard-Derived Reagents

Organozinc reagents derived from the direct oxidative addition of highly reactive Rieke zinc to benzyl chlorides demonstrate superior functional group tolerance. The 3,4-dimethoxybenzylzinc chloride produced via this route is shown to be compatible with substrates containing nitriles, esters, ketones, and amides [REFS-1, REFS-2]. In contrast, organozinc reagents prepared by transmetallation of Grignard reagents fail with these sensitive electrophiles due to competing nucleophilic addition or reduction pathways [1].

Cross-Coupling Organometallic Chemistry Functional Group Tolerance

Stability of Pre-formed vs. In Situ Generated Reagent

Commercially supplied 3,4-dimethoxybenzylzinc chloride (0.5 M in THF) is characterized by its storage conditions of 2-8 °C and a flash point of -17 °C, indicating a standardized, reproducible solution for direct use . In contrast, in situ generated benzylic zinc reagents from zinc metal and benzyl chloride suffer from induction period variability and batch-dependent homogeneity, which can lead to significant yield deviations—commonly from 60% to >90%—across repeated identical reactions [1].

Reagent Stability Solution Storage Process Chemistry

Biological Selectivity: CYP3A4 vs. Structural Analogues

The 3,4-dimethoxybenzyl motif exhibits a quantifiable selectivity profile against human peroxidases and cytochrome P450s. The compound demonstrated an IC₅₀ of 55 nM against myeloperoxidase (MPO) and 17 nM against CYP3A4, whereas its affinity for thyroid peroxidase (TPO) was markedly lower at 1.1 μM [1]. This selectivity pattern is distinctly different from the structurally related 3,5-dimethoxybenzyl scaffold, which shows a broader, less selective inhibition profile in similar assays [2].

Drug Discovery ADME-Tox Peroxidase Inhibition

Application Scenarios for 3,4-Dimethoxybenzylzinc Chloride


cGMP Synthesis of Peroxidase Inhibitors

The consistent batch-to-batch yield and proven CYP3A4 selectivity profile (IC₅₀ = 17 nM) make this reagent the entry of choice for synthesizing MPO inhibitors under quality-by-design (QbD) frameworks [REFS-1, REFS-2]. Its use avoids the broad off-target activity associated with the 3,5-dimethoxybenzyl isomer, streamlining late-stage lead optimization [1].

Automated Parallel Synthesis of DMB Libraries

The precisely known density (0.968 g/mL) and pre-formed solution format enable direct integration into automated liquid handlers for mass-dispensing synthesis platforms, ensuring stoichiometric accuracy and eliminating variability from in situ reagent preparation .

Late-Stage Functionalization of Sensitive Intermediates

For substrates containing base-sensitive esters, nitriles, or ketones, the Rieke zinc-derived 3,4-dimethoxybenzylzinc chloride provides a direct coupling pathway without protecting group manipulation, a capability not shared by benzylmagnesium or benzylzinc reagents prepared via Grignard transmetallation [REFS-4, REFS-5].

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